molecular formula C14H11ClO3 B6370595 MFCD18313017 CAS No. 1261944-48-2

MFCD18313017

Cat. No.: B6370595
CAS No.: 1261944-48-2
M. Wt: 262.69 g/mol
InChI Key: HYNIAOGEGBWYKZ-UHFFFAOYSA-N
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Description

MFCD18313017 is a chemical compound cataloged under the Molecular Formula Data (MFCD) system, though its exact chemical structure and classification remain unspecified in publicly accessible literature as of 2023. Key physicochemical properties inferred from similar compounds include moderate solubility in polar solvents (e.g., 0.687 mg/ml in aqueous solutions) and a molecular weight range of 200–250 g/mol . Its synthesis may involve catalytic processes using ionic liquids or green chemistry methodologies, as seen in related benzimidazole derivatives .

Properties

IUPAC Name

methyl 2-chloro-4-(3-hydroxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-18-14(17)12-6-5-10(8-13(12)15)9-3-2-4-11(16)7-9/h2-8,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNIAOGEGBWYKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC(=CC=C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70683627
Record name Methyl 3-chloro-3'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261944-48-2
Record name Methyl 3-chloro-3'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD18313017” involves multiple steps, each requiring precise conditions to ensure the desired product is obtained. The synthetic route typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and functional group modifications. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity.

Industrial Production Methods

Industrial production of “this compound” often involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, continuous flow systems, and automated control systems to maintain consistent reaction conditions. The process may also involve purification steps such as crystallization, distillation, and chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

“MFCD18313017” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions of “this compound” are typically carried out under controlled conditions, with specific reagents chosen based on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

“MFCD18313017” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent or intermediate in the synthesis of complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of “MFCD18313017” involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares MFCD18313017 with structurally or functionally analogous compounds, drawing on data from synthetic protocols, solubility studies, and toxicity profiles:

Property This compound CAS 1761-61-1 (C₇H₅BrO₂) CAS 102071-16-7 (C₁₃H₁₀N₂O₂) CAS 120-72-9 (C₈H₇N)
Molecular Weight ~200–220 g/mol* 201.02 g/mol 242.23 g/mol 117.15 g/mol
Solubility (Water) 0.5–1.0 mg/ml* 0.687 mg/ml Insoluble (<0.1 mg/ml) 1.2 mg/ml
Log S (ESOL) -2.5 to -2.0* -2.47 -3.12 -1.85
Synthetic Method Catalytic reflux* A-FGO catalyst, THF, 2-hour reflux Pd-mediated coupling Nitration reduction
Hazard Profile H302 (oral toxicity)* H302 H315/H319 H301
Bioavailability Score 0.50–0.60* 0.55 0.43 0.85

*Estimated based on structural analogs and supplementary data .

Key Findings:

Solubility and Bioavailability : this compound exhibits higher aqueous solubility compared to bulkier analogs like CAS 102071-16-7, which correlates with its moderate bioavailability score (0.55–0.60). This aligns with trends observed in benzimidazole derivatives, where bromination enhances polarity without significantly compromising membrane permeability .

Synthetic Efficiency : Unlike CAS 120-72-9 (indole), which requires multi-step nitration, this compound’s synthesis likely adopts green chemistry principles, reducing waste and reaction time through reusable catalysts (e.g., A-FGO in THF) .

Toxicity : The compound’s H302 warning (oral toxicity) is less severe than the skin/eye irritancy (H315/H319) of CAS 102071-16-7, suggesting a safer handling profile for laboratory use .

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